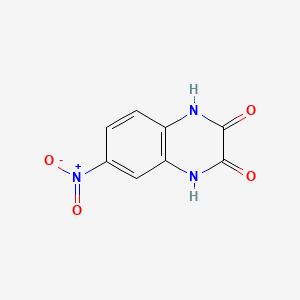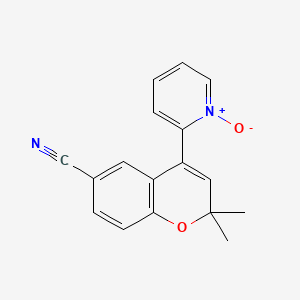
2-(6-cyano-2,2-dimethyl-2H-1-benzopyran-4-yl)pyridine N-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of RO-31-6930 involves the coupling of appropriate enol triflates and pyridine (tributyl) tin using palladium (0) as a mediator . This method has been optimized to address issues related to side product formation, such as benzopyran and benzofuran, by fine-tuning the concentration of the reaction mixture .
Industrial Production Methods
While specific industrial production methods for RO-31-6930 are not extensively documented, the efficient synthesis route involving palladium-mediated coupling suggests potential scalability for industrial applications .
Chemical Reactions Analysis
Types of Reactions
RO-31-6930 primarily undergoes substitution reactions due to the presence of reactive functional groups such as the cyano and pyridine moieties .
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of RO-31-6930 include enol triflates, pyridine (tributyl) tin, and palladium (0) catalysts . The reaction conditions typically involve controlled temperatures and concentrations to optimize yield and minimize side products .
Major Products Formed
The major product formed from the synthesis of RO-31-6930 is the desired potassium channel activator itself. Side products such as benzopyran and benzofuran can be minimized through careful control of reaction conditions .
Scientific Research Applications
Mechanism of Action
RO-31-6930 exerts its effects by acting as a potassium channel agonist. It specifically targets ATP-sensitive potassium channels, leading to the opening of these channels and subsequent hyperpolarization of the cell membrane . This action reduces the excitability of the cell, which can have various physiological effects, such as relaxation of smooth muscle and protection against cardiac arrhythmias .
Comparison with Similar Compounds
Similar Compounds
Cromakalim: Another potassium channel opener with similar bronchodilator properties.
Salbutamol: A beta-adrenergic agonist with bronchodilator effects, often compared with potassium channel openers for its efficacy.
Theophylline: A methylxanthine derivative with bronchodilator properties, though less potent than RO-31-6930.
Uniqueness
RO-31-6930 is unique in its potent activation of potassium channels at relatively low concentrations, making it a valuable compound for both research and potential therapeutic applications .
Properties
CAS No. |
120280-37-7 |
|---|---|
Molecular Formula |
C17H14N2O2 |
Molecular Weight |
278.30 g/mol |
IUPAC Name |
2,2-dimethyl-4-(1-oxidopyridin-1-ium-2-yl)chromene-6-carbonitrile |
InChI |
InChI=1S/C17H14N2O2/c1-17(2)10-14(15-5-3-4-8-19(15)20)13-9-12(11-18)6-7-16(13)21-17/h3-10H,1-2H3 |
InChI Key |
PQVILGHAVGQHRP-UHFFFAOYSA-N |
SMILES |
CC1(C=C(C2=C(O1)C=CC(=C2)C#N)C3=CC=CC=[N+]3[O-])C |
Canonical SMILES |
CC1(C=C(C2=C(O1)C=CC(=C2)C#N)C3=CC=CC=[N+]3[O-])C |
Synonyms |
2-(6-cyano-2,2-dimethyl-2H-1-benzopyran-4-yl)pyridine-1-oxide Ro 31-6930 Ro-31-6930 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[2-[3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl 6-hydroxy-2-methoxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoate](/img/structure/B1228353.png)
![3-(4-ethoxyphenyl)-N-[(1-methyl-4-piperidinylidene)amino]-1H-pyrazole-5-carboxamide](/img/structure/B1228354.png)
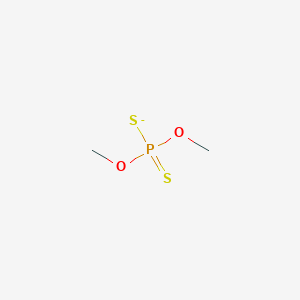
![3-(3,4-dihydro-2H-quinolin-1-ylmethyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B1228358.png)
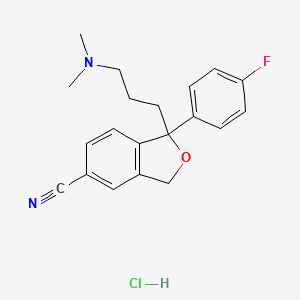
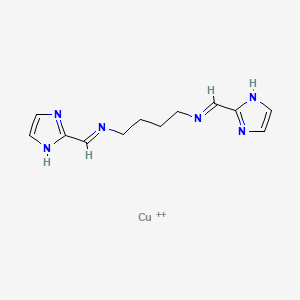
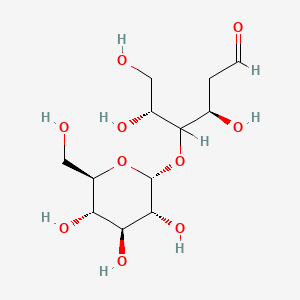
![4-[[3-[(4-methylanilino)-oxomethyl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl]amino]-4-oxobutanoic acid](/img/structure/B1228365.png)
![3-ethyl-1-(2-furanylmethyl)-1-[(7-oxo-3,6-dihydro-2H-[1,4]dioxino[2,3-g]quinolin-8-yl)methyl]thiourea](/img/structure/B1228366.png)
![2-(Benzo[d][1,3]dioxol-5-yl)-N-(pyridin-3-ylmethyl)pyrimidin-4-amine](/img/structure/B1228367.png)
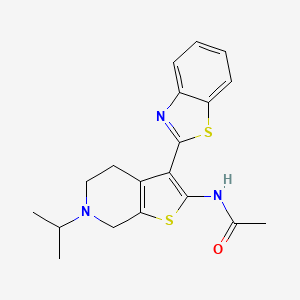

![N-[3-[(2-methoxyphenyl)sulfamoyl]phenyl]-2-quinolinecarboxamide](/img/structure/B1228373.png)
